2,5-Bis(trifluoromethyl)benzamide
Overview
Description
2,5-Bis(trifluoromethyl)benzamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzamide core. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, Alpelisib, a drug containing a trifluoromethyl group, is a phosphatidylinositol-3-kinase (PI3K) inhibitor . PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
The trifluoromethyl groups in similar compounds have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone . This effect can lead to significant changes in the properties of the compound, such as increased transparency in polyimide films .
Biochemical Pathways
For instance, Alpelisib, a PI3K inhibitor, can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle regulation .
Pharmacokinetics
The physicochemical properties of the compound, such as its high gi absorption and bbb permeability, suggest that it may have good bioavailability .
Result of Action
The trifluoromethyl groups in similar compounds can lead to various pharmacological effects, including inhibition of cell proliferation and induction of apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2,5-Bis(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl groups in this compound can form strong interactions with hydrophobic pockets in enzymes, potentially leading to enzyme inhibition or activation . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These cellular effects highlight the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic regions of proteins, leading to changes in protein conformation and activity . This can result in enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators . These molecular mechanisms underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, emphasizing the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is vital for predicting its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization dynamics are crucial for understanding the precise mechanisms through which this compound exerts its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)benzamide typically involves the introduction of trifluoromethyl groups onto a benzamide precursor. One common method is the radical trifluoromethylation of benzamide derivatives. This process can be achieved using reagents such as trifluoromethyl iodide in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoic acids, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
2,5-Bis(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzamide: Similar structure but with trifluoromethyl groups at different positions.
2,4-Bis(trifluoromethyl)benzamide: Another isomer with trifluoromethyl groups at different positions.
2,6-Bis(trifluoromethyl)benzamide: Similar compound with different trifluoromethyl group positions.
Uniqueness
2,5-Bis(trifluoromethyl)benzamide is unique due to the specific positioning of its trifluoromethyl groups, which can influence its reactivity and interaction with biological targets differently compared to its isomers. This unique positioning can result in distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXFWPXMRHRCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299540 | |
Record name | 2,5-Bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53130-46-4 | |
Record name | 2,5-Bis(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53130-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.